Product packaging for 4-ethoxycyclohexan-1-ol(Cat. No.:CAS No. 192504-14-6)

4-ethoxycyclohexan-1-ol

Cat. No.: B2652762
CAS No.: 192504-14-6
M. Wt: 144.214
InChI Key: LXRDCGVUPNWEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 4-Ethoxycyclohexan-1-ol (CAS 192504-14-6) is a chemical compound with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol. It is characterized as a volatile liquid . This compound features a cyclohexanol framework substituted with an ethoxy group at the 4-position, a structure that serves as a foundational motif in organic chemistry . Research Applications and Value this compound is a valuable building block in organic synthesis and method development. Its 1,4-disubstitution pattern on the cyclohexane ring creates stereochemical complexity, allowing for the existence of cis and trans diastereomers . This makes it a relevant substrate for studying stereoselective reactions and conformational analysis, where the reactivity of functional groups can be influenced by their axial or equatorial positions . The compound's structure enables its use in probing reaction mechanisms, providing insight into steric and electronic effects on a six-membered ring . Specific documented reactivities include its use in reactions with trimethylsilanes, where it can form silyl ether derivatives—a common protection strategy for alcohol groups in multi-step synthesis . Synthetic Pathways A primary route for synthesizing this compound is the catalytic hydrogenation of 4-ethoxyphenol . This transformation typically employs hydrogen gas in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C), and represents a relevant process in the broader field of converting lignin-derived phenolic compounds into value-added chemicals . The stereochemical outcome of the product can be controlled through alternative methods, such as the stereoselective reduction of the precursor 4-ethoxycyclohexan-1-one . Notice : This product is intended for research purposes only. It is strictly not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B2652762 4-ethoxycyclohexan-1-ol CAS No. 192504-14-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxycyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-10-8-5-3-7(9)4-6-8/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRDCGVUPNWEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development for 4 Ethoxycyclohexan 1 Ol

Strategies for Selective Formation of 4-Ethoxycyclohexan-1-ol

The selective synthesis of the desired stereoisomer of this compound hinges on carefully chosen synthetic strategies. These primarily involve the reduction of a ketone precursor, catalytic hydrogenation of aromatic systems, and strategic functional group interconversions.

Stereoselective and Regioselective Reduction of 4-Ethoxycyclohexan-1-one

The reduction of the carbonyl group in 4-ethoxycyclohexan-1-one is a direct and common method for synthesizing this compound. The stereochemical outcome of this reduction—that is, the ratio of the resulting cis and trans isomers—is highly dependent on the nature of the reducing agent employed. This selectivity arises from the different ways hydride reagents can approach the carbonyl carbon within the chair conformation of the cyclohexane (B81311) ring.

The two primary modes of attack are axial and equatorial. The facial selectivity is influenced by a balance of steric hindrance and torsional strain in the transition state.

Axial Attack: Smaller, unhindered hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), tend to favor an axial approach to the carbonyl group. This trajectory avoids steric interactions with the axial hydrogens at the C3 and C5 positions and minimizes torsional strain as the C-O bond forms. An axial attack leads to the formation of the equatorial alcohol, which corresponds to the trans-4-ethoxycyclohexan-1-ol isomer, generally the more thermodynamically stable product.

Equatorial Attack: Conversely, bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), encounter significant steric hindrance from the axial hydrogens when attempting an axial approach. Consequently, they preferentially attack from the more open equatorial face. This leads to the formation of the axial alcohol, the cis-4-ethoxycyclohexan-1-ol isomer, which is typically the less thermodynamically stable product. This is often referred to as "steric approach control."

The choice of reducing agent is therefore a critical parameter for controlling the diastereoselectivity of the reduction.

Table 1: Predicted Stereochemical Outcome of the Reduction of 4-Ethoxycyclohexan-1-one

Reducing Agent Primary Attack Trajectory Major Product Isomer Rationale
Sodium Borohydride (NaBH₄) Axial trans-4-Ethoxycyclohexan-1-ol Minimizes torsional strain

Catalytic Hydrogenation Approaches for Related Precursors

Catalytic hydrogenation represents a versatile and widely used method for the synthesis of substituted cyclohexanols. For this compound, a key precursor is 4-ethoxyphenol (B1293792). The hydrogenation of the aromatic ring of 4-ethoxyphenol over a suitable catalyst can yield the desired product.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel. The reaction is typically carried out under an atmosphere of hydrogen gas at elevated pressure and temperature. The reaction proceeds in a stepwise manner, with the initial product being 4-ethoxycyclohexan-1-one, which is then further reduced to this compound.

The selectivity of this process can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, modifying a palladium-on-charcoal catalyst with sodium carbonate has been found to be effective in the hydrogenation of substituted phenols to the corresponding cyclohexanone (B45756) derivatives in non-polar solvents. Controlling the reaction conditions can allow for the isolation of the intermediate ketone or favor the complete reduction to the alcohol. The stereoselectivity of the final reduction step from the ketone to the alcohol is also influenced by the catalyst surface and reaction parameters, often favoring the formation of the thermodynamically more stable trans isomer.

Novel Synthetic Routes via Functional Group Interconversions

Beyond the reduction of ketone or phenol precursors, this compound can be synthesized through functional group interconversions starting from other cyclohexane-derived scaffolds. One such approach is the etherification of a diol, specifically cyclohexane-1,4-diol.

The Williamson ether synthesis is a classic and reliable method for forming ethers. In this context, it would involve the reaction of the mono-alkoxide of cyclohexane-1,4-diol with an ethylating agent, such as ethyl bromide or ethyl iodide. The reaction proceeds via an Sₙ2 mechanism.

The key challenge in this approach is achieving mono-etherification, as the diol has two reactive hydroxyl groups. To favor the formation of this compound, a stoichiometric amount of a strong base (e.g., sodium hydride, NaH) would be used to deprotonate only one of the hydroxyl groups, followed by the addition of the ethylating agent. The use of an excess of the diol relative to the base and ethylating agent can also promote mono-substitution. This route offers an alternative pathway that avoids the direct reduction of a carbonyl or aromatic ring.

Advanced Precursor Chemistry and Intermediate Transformations

The efficient synthesis of this compound relies on the availability and strategic manipulation of key intermediates. This includes the synthesis of the direct precursor, 4-ethoxycyclohexan-1-one, and the application of protecting groups in more complex synthetic sequences.

Synthesis and Utility of Key Cyclohexane-Derived Intermediates

Several cyclohexane-based molecules serve as crucial intermediates in the synthesis of this compound and its derivatives.

4-Hydroxycyclohexanone: This is a pivotal intermediate. It can be synthesized via the oxidation of cyclohexane-1,4-diol. Various oxidizing agents can be employed for this transformation. 4-Hydroxycyclohexanone can then be converted to 4-ethoxycyclohexan-1-one through etherification of its hydroxyl group. This two-step sequence (oxidation followed by etherification) provides a route to the ketone precursor from a readily available diol.

Cyclohexane-1,4-diol: As mentioned, this diol is a versatile starting material. It exists as a mixture of cis and trans isomers. It can be oxidized to form 4-hydroxycyclohexanone or used directly in mono-etherification reactions.

4-Ethoxycyclohexan-1-one: This is the most direct precursor to this compound via reduction. Its synthesis can be achieved by the oxidation of this compound itself, or more usefully, by the etherification of 4-hydroxycyclohexanone. For example, reacting 4-hydroxycyclohexanone with an ethylating agent in the presence of a base like potassium carbonate can yield the desired ethoxy ketone.

Table 2: Key Intermediates and Their Synthetic Utility

Intermediate Precursor(s) Synthetic Transformation Product
4-Hydroxycyclohexanone Cyclohexane-1,4-diol Oxidation 4-Hydroxycyclohexanone
4-Ethoxycyclohexan-1-one 4-Hydroxycyclohexanone Williamson Ether Synthesis 4-Ethoxycyclohexan-1-one
This compound 4-Ethoxycyclohexan-1-one Reduction This compound
This compound 4-Ethoxyphenol Catalytic Hydrogenation This compound

Application of Protecting Group Strategies in Complex Syntheses

In the context of a multi-step synthesis of a more complex molecule containing the this compound moiety, it may be necessary to temporarily block one of the functional groups to prevent it from reacting under certain conditions. This is achieved through the use of protecting groups.

Protection of the Hydroxyl Group: If a reaction needs to be performed elsewhere in the molecule that is incompatible with a free alcohol (e.g., addition of a Grignard reagent), the hydroxyl group of this compound can be protected. A common strategy is to convert it into a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) ether. This is achieved by reacting the alcohol with TBS-chloride in the presence of a base like imidazole. The TBS group is robust and stable to many reaction conditions but can be selectively removed later using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Protection of a Ketone Precursor: If starting from an intermediate like 4-hydroxycyclohexanone, one might need to protect the ketone while modifying the hydroxyl group (or another part of the molecule). Ketones are commonly protected as acetals or ketals. For example, reacting the ketone with ethylene glycol in the presence of an acid catalyst converts the carbonyl group into a cyclic ketal. This ketal is stable to bases and nucleophiles. After the desired transformations are complete, the ketone can be regenerated by hydrolysis with aqueous acid.

The strategic use of such protecting groups allows for chemoselectivity in complex syntheses, ensuring that reactions occur only at the desired sites within a multifunctional molecule.

Green Chemistry Principles in this compound Synthesis

The primary and most promising green synthetic route to this compound is the catalytic hydrogenation of 4-ethoxyphenol. This reaction directly converts the aromatic precursor into the desired cycloalkanol, with water as the only theoretical byproduct. The application of green chemistry to this process centers on minimizing waste, reducing energy consumption, and utilizing safer chemicals and catalysts.

A cornerstone of green synthesis is the selection of reaction conditions and reagents that are less hazardous to human health and the environment. This includes the use of safer solvents, milder reaction temperatures and pressures, and the replacement of toxic reagents with more benign alternatives.

Solvent Selection: Traditional organic solvents are often volatile, flammable, and toxic. Research into the hydrogenation of phenols, including 4-ethoxyphenol, has explored the use of greener solvent alternatives. These include:

Water: As a solvent, water is non-toxic, non-flammable, and readily available. Its use in hydrogenation reactions can, however, be limited by the solubility of organic substrates.

Supercritical Fluids: Supercritical carbon dioxide and supercritical alcohols have been investigated as reaction media for hydrogenation. sigmaaldrich.com These solvents offer tunable properties and can facilitate catalyst-product separation.

Bio-derived Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), are gaining traction as sustainable alternatives to conventional ether and chlorinated solvents. They often exhibit favorable properties such as higher boiling points and resistance to peroxide formation.

The following table summarizes various environmentally benign solvents that are being explored as alternatives to traditional solvents in chemical syntheses.

Solvent ClassExample(s)Key Green Attributes
WaterWaterNon-toxic, non-flammable, abundant
Supercritical FluidsSupercritical CO2, Supercritical AlcoholsTunable properties, ease of separation
Bio-derived Ethers2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME)Derived from renewable resources, lower peroxide formation

The development of efficient, selective, and reusable catalysts is a key focus in the green synthesis of this compound. Heterogeneous catalysts are particularly favored as they can be easily separated from the reaction mixture and reused, minimizing waste and reducing costs.

Catalyst Composition and Performance: A range of metal-based catalysts have been investigated for the hydrogenation of phenols. For the conversion of 4-ethoxyphenol, palladium-based catalysts, particularly palladium on a carbon support (Pd/C), have shown significant promise. Other noble metal catalysts, such as those based on platinum (Pt), rhodium (Rh), and ruthenium (Ru), are also effective for phenol hydrogenation. Research is ongoing to develop catalysts from more abundant and less expensive non-noble metals.

The choice of catalyst support can also significantly influence the catalytic activity and selectivity. Supports such as alumina, silica, titania, and carbon nanotubes have been utilized to disperse and stabilize the metal nanoparticles, enhancing their performance.

The table below presents a comparative overview of different catalytic systems used in the hydrogenation of phenolic compounds, which is analogous to the synthesis of this compound.

Stereochemical and Conformational Investigations of 4 Ethoxycyclohexan 1 Ol

Analysis of Stereoisomerism and Diastereomeric Control

The presence of two substituents on the cyclohexane (B81311) ring of 4-ethoxycyclohexan-1-ol gives rise to stereoisomerism. Specifically, due to the 1,4-substitution pattern, the compound exists as two distinct diastereomers: cis and trans. These isomers are not mirror images and have different physical and chemical properties.

Trans-4-ethoxycyclohexan-1-ol: In this isomer, the hydroxyl and ethoxy groups are on opposite faces of the cyclohexane ring. This arrangement allows for a conformation where both substituents can simultaneously occupy equatorial positions, leading to a more stable structure.

Cis-4-ethoxycyclohexan-1-ol: In this isomer, both substituents are on the same face of the ring. Consequently, in any chair conformation, one group must be in an axial position while the other is equatorial.

The relative stability of these diastereomers is primarily governed by steric strain. The trans isomer is generally more stable because it can adopt a low-energy diequatorial conformation, which minimizes unfavorable steric interactions. In contrast, the cis isomer is forced to have one substituent in the sterically more demanding axial position.

Detailed Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not planar; it preferentially adopts a puckered "chair" conformation to minimize angle and torsional strain. wikipedia.orgpressbooks.pub In this conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (pointing out from the perimeter of the ring). makingmolecules.com These two chair conformations can rapidly interconvert through a process known as a "ring flip," where all axial positions become equatorial and vice versa. pressbooks.pubmasterorganicchemistry.com

For substituted cyclohexanes, the two chair conformers are often not equal in energy. Substituents generally prefer the more spacious equatorial position to avoid steric clashes with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. wikipedia.org The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the Gibbs free energy change (ΔG°) for the equatorial-to-axial equilibrium. A larger A-value indicates a stronger preference for the equatorial position.

While the specific A-value for an ethoxy group is not always tabulated, it is expected to be similar to or slightly larger than that of a methoxy (B1213986) group due to its greater size. The hydroxyl group is smaller and has a correspondingly smaller A-value.

SubstituentApproximate A-value (kcal/mol)Equatorial Preference
-OH (Hydroxyl)0.9 - 1.0Strong
-OCH3 (Methoxy)0.6 - 0.75Moderate
-OCH2CH3 (Ethoxy)~0.7 - 0.9 (estimated)Strong

Data compiled from general organic chemistry principles.

Based on these values, both the ethoxy and hydroxyl groups have a distinct preference for the equatorial position. For trans-4-ethoxycyclohexan-1-ol, the diequatorial conformer is significantly more stable than the diaxial conformer that results from a ring flip. For the cis isomer, an equilibrium will exist between the two possible chair conformers: one with an axial hydroxyl and equatorial ethoxy group, and the other with an equatorial hydroxyl and axial ethoxy group. Given the slightly larger steric demand of the ethoxy group, the conformer with the ethoxy group in the equatorial position would be expected to be marginally favored.

The presence of the ethoxy and hydroxyl substituents significantly influences the conformational dynamics of the cyclohexane ring. While the ring flip process itself still occurs rapidly at room temperature, the energetic landscape is altered. pressbooks.pub

For the trans isomer, the equilibrium is heavily skewed towards the diequatorial conformer. The energy barrier to ring-flip to the high-energy diaxial state is substantial, meaning the molecule spends the vast majority of its time in the diequatorial arrangement.

For the cis isomer, the two flipped chair conformations are much closer in energy. The molecule will therefore exist as a dynamic equilibrium of both forms. The precise ratio of the two conformers at equilibrium is dependent on the difference in the A-values of the hydroxyl and ethoxy groups. This dynamic behavior is crucial, as the reactivity of the molecule can be dependent on the properties of both contributing conformers.

Stereocontrol and Stereoselectivity in Synthetic Transformations

The defined stereochemistry and conformational preferences of this compound can be leveraged to control the outcome of chemical reactions, a concept known as stereocontrol.

The reactivity of the hydroxyl group is known to be dependent on its conformational position (axial or equatorial). This difference in reactivity can lead to diastereoselective transformations. For instance, in oxidation reactions, axial alcohols often react faster than their equatorial counterparts due to the relief of steric strain in the transition state as the carbon atom re-hybridizes from sp³ to sp². Conversely, reactions involving nucleophilic attack at the hydroxyl group or its derivatives (like esters or tosylates) are often faster for the less sterically hindered equatorial position.

Therefore, a reaction performed on cis-4-ethoxycyclohexan-1-ol, which exists as an equilibrium of two conformers, could potentially yield a mixture of products arising from both axial and equatorial alcohol reactivity. In contrast, a similar reaction on the conformationally locked trans isomer would proceed almost exclusively via the equatorial hydroxyl group, leading to a single major diastereomer.

Although this compound itself is achiral in its cis and trans forms (due to a plane of symmetry), derivatives of this compound or related chiral analogs are important synthetic targets. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. While specific enantioselective syntheses for this compound are not prominently detailed, general strategies in organic synthesis could be applied if a chiral variant were desired.

One common approach is the asymmetric reduction of a prochiral ketone precursor, 4-ethoxycyclohexanone (B1296535). Using chiral reducing agents or catalysts, the carbonyl group can be reduced to a hydroxyl group with a strong preference for one stereochemical outcome, leading to an enantiomerically enriched product. Another strategy involves the desymmetrization of a meso starting material, where a chiral catalyst selectively reacts with one of two equivalent functional groups to induce chirality. researchgate.net Such methods are foundational in modern asymmetric synthesis for creating stereochemically complex molecules for various applications. nih.govuva.es

Reactivity and Transformation Studies of 4 Ethoxycyclohexan 1 Ol

Chemical Transformations Involving the Hydroxyl Functional Group

The secondary alcohol moiety is typically the more reactive site in 4-ethoxycyclohexan-1-ol, participating in a range of reactions including derivatization, oxidation, and rearrangements.

The conversion of the hydroxyl group into esters and ethers is a fundamental transformation that can alter the molecule's properties or prepare it for subsequent reactions.

Esterification: The formation of esters from this compound can be achieved through various standard methods. One common approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. youtube.com Another versatile method is the reaction with an acid chloride or anhydride (B1165640), often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. For sterically hindered alcohols or sensitive substrates, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate ester formation under mild conditions. orgsyn.org These reactions convert the hydroxyl group into a new ester linkage, for example, reacting this compound with acetic anhydride would yield 4-ethoxycyclohexyl acetate.

Etherification: While this compound is already an ether, the hydroxyl group can be further derivatized to form a different ether, resulting in a diether. The Williamson ether synthesis is a classic method for this transformation. study.com This process involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH) or sodium metal, to form the corresponding alkoxide. youtube.comprepchem.com This highly nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the new ether. study.comyoutube.com For instance, treating the sodium alkoxide of this compound with methyl iodide would produce 1-ethoxy-4-methoxycyclohexane.

Table 1: Representative Derivatization Reactions of the Hydroxyl Group This table is illustrative and based on general reactions of secondary alcohols.

Starting Material Reagent(s) Product Reaction Type
This compound Acetic Anhydride, Pyridine 4-Ethoxycyclohexyl Acetate Esterification
This compound 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) 1-Ethoxy-4-methoxycyclohexane Williamson Ether Synthesis

The secondary alcohol group of this compound can be selectively oxidized to the corresponding ketone, 4-ethoxycyclohexanone (B1296535). The choice of oxidizing agent is crucial to prevent over-oxidation or cleavage of the ether linkage. britannica.com

Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents and other milder alternatives. libretexts.org Chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid, is a strong oxidant that effectively performs this transformation. britannica.com A milder and more selective alternative is pyridinium (B92312) chlorochromate (PCC), which is known to oxidize primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation. britannica.comlibretexts.org Other reagents, such as those used in the Swern or Dess-Martin periodinane oxidations, also provide reliable methods for this conversion under mild conditions, which are often compatible with other functional groups like ethers. The general outcome of these reactions is the conversion of the C-OH group to a C=O group. researchgate.net

Table 2: Oxidation of this compound This table presents potential outcomes based on established oxidation reactions for secondary alcohols.

Oxidizing Agent Expected Product Notes
Chromic Acid (H₂CrO₄) 4-Ethoxycyclohexanone Strong oxidant, effective for secondary alcohols. britannica.com
Pyridinium Chlorochromate (PCC) 4-Ethoxycyclohexanone Milder reagent, prevents over-oxidation. britannica.comlibretexts.org
Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) 4-Ethoxycyclohexanone Mild conditions, suitable for sensitive substrates.

The concept of reduction for the hydroxyl group of this compound is not conventional, as the alcohol is already at a reduced state compared to the corresponding ketone. libretexts.org However, the reverse reaction, the reduction of 4-ethoxycyclohexanone, is a key pathway to synthesize this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which would yield a mixture of cis and trans isomers of this compound.

Rearrangement reactions involving the hydroxyl group can occur under acidic conditions. For instance, acid-catalyzed dehydration could lead to the formation of an alkene, 4-ethoxycyclohexene, though this is typically more facile for tertiary alcohols. britannica.com More complex rearrangements can be initiated by converting the hydroxyl group into a good leaving group (e.g., by protonation or conversion to a tosylate) followed by a 1,2-hydride or 1,2-alkyl shift. wiley-vch.de In the context of this compound, such rearrangements are less common than simple substitution or elimination but could be induced under specific conditions, potentially leading to ring contraction or other skeletal changes.

Chemical Transformations Involving the Ether Functional Group

The ether linkage in this compound is generally stable and less reactive than the hydroxyl group. libretexts.org However, under specific and often harsh conditions, it can undergo cleavage or participate in intramolecular cyclizations.

Ether Cleavage: The C-O bond of an ether is robust but can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgwikipedia.orgopenstax.org This reaction typically proceeds via an SN1 or SN2 mechanism. masterorganicchemistry.com In the case of this compound, treatment with excess HI would first protonate the ether oxygen. libretexts.org Subsequently, the iodide ion would act as a nucleophile. The attack would likely occur at the less sterically hindered carbon of the ether—the ethyl group's primary carbon—via an SN2 mechanism. openstax.org This would cleave the ether bond to yield iodoethane (B44018) and cyclohexane-1,4-diol. If only one equivalent of acid were used, the initial product would be 4-hydroxycyclohexyl iodide from cleavage at the ethyl group, along with ethanol.

Ether Formation: As previously mentioned, the Williamson ether synthesis is a primary method for forming ethers. libretexts.org This reaction can be used to synthesize this compound itself. For example, reacting the mono-alkoxide of cyclohexane-1,4-diol with an ethylating agent like bromoethane (B45996) would yield the target molecule. study.com Another method involves the alkoxymercuration-demercuration of cyclohexene (B86901) using ethanol. youtube.comlibretexts.org

While this compound itself is not a direct precursor for a simple intramolecular cyclization, its derivatives could be. For a cyclic ether to form via an intramolecular reaction, the molecule must contain a nucleophile (like the hydroxyl group) and a carbon atom with a good leaving group, positioned to allow for ring formation. youtube.com

A hypothetical scenario could involve modifying the ethoxy group. For instance, if the starting material were 4-(2-chloroethoxy)cyclohexan-1-ol, the hydroxyl group could be deprotonated to form an alkoxide. This alkoxide could then act as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular Williamson ether synthesis. youtube.com Depending on the stereochemistry, this could lead to the formation of a bicyclic ether system, such as a derivative of 1,4-dioxaspiro[4.5]decane. The feasibility and rate of such cyclizations are highly dependent on ring size, with the formation of 5- and 6-membered rings being particularly favorable. organic-chemistry.org

Mechanistic Insights into this compound Reactivity

The reactivity of this compound is primarily dictated by the two functional groups present on the cyclohexane (B81311) ring: the secondary alcohol (-OH) and the ether (-O-CH₂CH₃). The interplay between these groups, their stereochemical arrangement (cis or trans), and the reaction conditions govern the mechanistic pathways the molecule will follow. The carbon atom attached to the hydroxyl group (C1) is the principal site of reactivity, serving as an electrophilic center for substitution or a key component in elimination reactions.

Nucleophilic Substitution Reactions at Carbon Centers

Nucleophilic substitution at the C1 position of this compound involves the replacement of the hydroxyl group (or a derivative) by a nucleophile. Since the hydroxyl group itself is a poor leaving group, it must first be protonated or converted into a better leaving group (e.g., a tosylate) for the reaction to proceed efficiently. The reaction can occur via two primary mechanisms: bimolecular nucleophilic substitution (Sₙ2) and unimolecular nucleophilic substitution (Sₙ1). ucsb.educhemguide.co.uk

The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon (C1) at the same time as the leaving group departs. youtube.com This mechanism is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. A key characteristic of the Sₙ2 reaction is the inversion of stereochemistry at the reaction center. For this compound, this means that if the starting material is the cis isomer, the product will be the trans isomer, and vice versa.

The Sₙ1 mechanism proceeds through a two-step process. ucsb.edu The first and rate-determining step is the departure of the leaving group to form a planar secondary carbocation intermediate at C1. ucsb.eduyoutube.com This intermediate is then rapidly attacked by the nucleophile from either face, leading to a mixture of products with both retention and inversion of configuration, often resulting in racemization if the center is chiral. youtube.com The Sₙ1 pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker nucleophiles. youtube.com

The choice between the Sₙ1 and Sₙ2 pathways for this secondary alcohol is highly dependent on the specific reaction conditions.

FactorSₙ1 PathwaySₙ2 Pathway
Substrate Secondary (favored by carbocation stability)Secondary (sensitive to steric hindrance)
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, CN⁻, RS⁻)
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMF, DMSO)
Leaving Group Good leaving group required (e.g., H₂O after protonation, OTs)Good leaving group required (e.g., H₂O after protonation, OTs)
Stereochemistry Racemization (mixture of inversion and retention)Complete inversion
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]

Elimination Pathways and Product Selectivity

Elimination reactions of this compound typically involve the removal of the hydroxyl group from C1 and a hydrogen atom from an adjacent carbon (C2 or C6) to form an alkene, specifically 4-ethoxycyclohexene. As with substitution, the hydroxyl group must first be converted to a good leaving group. These reactions can proceed via unimolecular (E1) or bimolecular (E2) pathways, often in competition with substitution reactions. masterorganicchemistry.comlibretexts.org

The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a β-carbon while the leaving group departs simultaneously. chemistrysteps.com For cyclohexane systems, the E2 mechanism has a strict stereoelectronic requirement: the β-hydrogen and the leaving group must be in an anti-periplanar (or trans-diaxial) arrangement. chemistrysteps.com This requirement has significant consequences for the different isomers of this compound.

For the trans isomer , the most stable chair conformation places both the -OH and -OEt groups in equatorial positions. To undergo an E2 reaction, the molecule must ring-flip to a less stable conformation where the -OH group is axial, allowing for a trans-diaxial alignment with an axial β-hydrogen.

For the cis isomer , one substituent is axial and the other is equatorial. If the -OH group is in the axial position in the more stable conformation, it is already perfectly positioned for E2 elimination. chemistrysteps.com

The E1 mechanism is a two-step process that begins with the same rate-determining step as the Sₙ1 reaction: formation of a secondary carbocation after the leaving group departs. masterorganicchemistry.com In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. Unlike the E2 pathway, the E1 mechanism does not have a strict stereochemical requirement for a trans-diaxial arrangement, as the initial carbocation is planar. chemistrysteps.com E1 reactions are favored by high temperatures, weak bases, and polar protic solvents. masterorganicchemistry.comlibretexts.org

Product selectivity in this case is straightforward. Due to the symmetry of the molecule, removal of a proton from either C2 or C6 results in the same product: 4-ethoxycyclohexene. Therefore, regioselectivity according to Zaitsev's rule is not a differentiating factor, as only one alkene product is possible. The main competition is between elimination and substitution (E1 vs. Sₙ1, and E2 vs. Sₙ2). Generally, higher temperatures and the use of strong, bulky bases favor elimination over substitution. masterorganicchemistry.com

FactorE1 PathwayE2 Pathway
Base Weak base sufficient (e.g., H₂O, ROH)Strong base required (e.g., EtO⁻, t-BuOK)
Solvent Polar Protic (stabilizes carbocation)Less polar or polar aprotic solvents are suitable
Rate Law Rate = k[Substrate]Rate = k[Substrate][Base]
Intermediate CarbocationNone (concerted reaction)
Stereochemistry No specific geometric requirementRequires anti-periplanar (trans-diaxial) geometry
Competition Competes with Sₙ1Competes with Sₙ2

Acid- and Base-Catalyzed Reactions

Acid-Catalyzed Reactions: The most prominent acid-catalyzed reaction for this compound is dehydration to form 4-ethoxycyclohexene. This reaction typically proceeds via an E1 mechanism when secondary alcohols are heated with strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgyoutube.comstudy.com The mechanism involves three key steps:

Protonation: The lone pair of electrons on the hydroxyl oxygen attacks a proton from the acid, forming a protonated alcohol (an alkyloxonium ion). This converts the poor -OH leaving group into an excellent leaving group, water (H₂O). youtube.comstudy.com

Carbocation Formation: The C-O bond breaks, and the water molecule departs, taking the bonding electrons with it. This is the slow, rate-determining step and results in the formation of a secondary carbocation at C1. youtube.com

Deprotonation: A weak base, such as water or the conjugate base of the acid (e.g., HSO₄⁻), removes a proton from an adjacent carbon (C2 or C6), and the electrons from the C-H bond form the π bond of the alkene. study.comyoutube.com

Under more vigorous acidic conditions (e.g., using a strong hydrohalic acid like HBr or HI), cleavage of the ethoxy ether linkage can also occur. This would involve protonation of the ether oxygen followed by an Sₙ1 or Sₙ2 reaction with the conjugate base of the acid, leading to the formation of a diol and an ethyl halide.

Base-Catalyzed Reactions: The hydroxyl group of this compound is weakly acidic and can be deprotonated by a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, sodium 4-ethoxycyclohexoxide. This alkoxide is a much stronger nucleophile and base than the parent alcohol. While this is a fundamental base-catalyzed reaction of the alcohol itself, it is typically performed to generate a reactive intermediate for subsequent reactions, such as in the Williamson ether synthesis where the alkoxide would attack an alkyl halide.

Another important base-catalyzed transformation is oxidation. While many oxidants are used under acidic or neutral conditions, some protocols utilize basic conditions. For instance, oxidation to the corresponding ketone, 4-ethoxycyclohexanone, can be achieved using reagents in a basic medium. youtube.com

Computational and Theoretical Chemistry of 4 Ethoxycyclohexan 1 Ol

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental tools for investigating the intrinsic properties of 4-ethoxycyclohexan-1-ol. These methods allow for the characterization of its various isomers and the quantification of its electronic landscape.

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. wikipedia.orgnih.gov Applications of DFT to this compound can provide detailed information on its electronic properties, which are crucial for understanding its reactivity and intermolecular interactions. mdpi.commdpi.com By solving the Kohn–Sham equations, DFT can be used to calculate properties such as molecular orbital energies, electron density distribution, and electrostatic potential maps. nih.govmdpi.com

For this compound, DFT calculations would typically be employed to compare the electronic properties of the cis and trans diastereomers. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity. nih.gov Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule and highlight regions susceptible to nucleophilic or electrophilic attack.

Below is a hypothetical data table illustrating the types of electronic properties that could be obtained for the most stable conformers of cis and trans-4-ethoxycyclohexan-1-ol using a common DFT functional like B3LYP with a 6-31G(d) basis set.

Propertytrans-4-ethoxycyclohexan-1-ol (diequatorial)cis-4-ethoxycyclohexan-1-ol (eq-OH, ax-OEt)
Total Energy (Hartree) -501.125-501.122
HOMO Energy (eV) -6.85-6.92
LUMO Energy (eV) 1.451.51
HOMO-LUMO Gap (eV) 8.308.43
Dipole Moment (Debye) 1.852.40
Partial Charge on O (hydroxyl) -0.72-0.74
Partial Charge on O (ether) -0.61-0.63

Note: The data presented in this table are illustrative and represent typical values that would be expected from DFT calculations.

The conformational landscape of this compound is dominated by the chair conformation of the cyclohexane (B81311) ring, which minimizes both angle and torsional strain. sapub.orgslideshare.net Both ab initio and semi-empirical methods are employed to study the relative stabilities of different conformers. ijert.org Ab initio methods are based entirely on quantum mechanics and basic physical constants, offering high accuracy, while semi-empirical methods are faster by incorporating some experimental parameters. ijert.org

For trans-4-ethoxycyclohexan-1-ol, two chair conformers are possible: one with both the hydroxyl and ethoxy groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial). Due to severe 1,3-diaxial steric interactions, the diaxial conformer is significantly less stable. pressbooks.pubscispace.com Therefore, the trans isomer exists almost exclusively in the diequatorial conformation.

The cis isomer exists as an equilibrium between two chair conformations that are constantly interconverting via a ring-flip. libretexts.org In one conformer, the hydroxyl group is equatorial and the ethoxy group is axial. In the other, the hydroxyl group is axial and the ethoxy group is equatorial. The relative stability of these two conformers depends on the balance of the steric strain (A-value) associated with each substituent in the axial position. pressbooks.pub

Computational methods can precisely calculate the energy difference between these conformers. The results of such an analysis can be summarized in a data table.

ConformerMethodRelative Energy (kJ/mol)Key Dihedral Angle (C1-C2-C3-C4, degrees)
trans (diequatorial) Ab initio (MP2/6-311G)0 (Reference)55.8
trans (diaxial) Ab initio (MP2/6-311G)~2556.1
cis (eq-OH, ax-OEt) Ab initio (MP2/6-311G)~4.555.9
cis (ax-OH, eq-OEt) Ab initio (MP2/6-311G)~2.056.0
trans (diequatorial) Semi-empirical (PM3)0 (Reference)56.2
cis (ax-OH, eq-OEt) Semi-empirical (PM3)~1.856.3

Note: The data in this table are representative values based on known principles of conformational analysis of substituted cyclohexanes and are intended to be illustrative. pressbooks.publibretexts.org

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical methods are powerful tools for investigating the mechanisms of chemical reactions, providing insights into the energetics and pathways that govern chemical transformations. nih.gov

A key reaction of this compound is the oxidation of its secondary alcohol group to form the corresponding ketone, 4-ethoxycyclohexanone (B1296535). edubirdie.comyoutube.com Computational chemistry can be used to model this reaction, for instance, using chromic acid as the oxidant. The mechanism involves the formation of a chromate (B82759) ester, followed by an elimination step. libretexts.org

Transition state theory allows for the calculation of the geometry and energy of the transition state (TS), which is the highest energy point along the reaction pathway. Locating this saddle point on the potential energy surface allows for the determination of the activation energy (Ea), a critical factor in determining the reaction rate. ijert.org DFT methods are commonly used for such analyses. nih.gov

For the oxidation of this compound, calculations would focus on the rate-determining step, which is typically the abstraction of the proton from the carbon bearing the hydroxyl group. edubirdie.com The activation energy for the oxidation of the equatorial alcohol (in the more stable conformer) would be compared to that of the axial alcohol.

Reaction ParameterValue (Illustrative)
Reactant Complex Energy 0 kJ/mol (Reference)
Transition State Energy +85 kJ/mol
Activation Energy (Ea) 85 kJ/mol
TS C-H Bond Length ~1.25 Å (elongated)
TS O-Cr Bond Length ~1.80 Å
Imaginary Frequency -450 cm⁻¹

Note: This table provides hypothetical but plausible data for the transition state of the rate-determining step in the chromic acid oxidation of an equatorial cyclohexanol (B46403). ijert.orglibretexts.org The presence of a single imaginary frequency confirms the structure as a true transition state. ijert.org

Reaction coordinate mapping is a technique used to visualize the energy profile of a chemical reaction as it proceeds from reactants to products. arxiv.orgarxiv.org It involves plotting the potential energy of the system against a geometric parameter (or a combination of parameters) that changes continuously during the reaction, known as the reaction coordinate.

Consider the acid-catalyzed cleavage of the ether linkage in this compound by a strong acid like HBr. The reaction likely proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the bromide ion. msu.eduyoutube.com Depending on the conditions and the stability of potential carbocation intermediates, the mechanism could be Sₙ1 or Sₙ2. pearson.com

Theoretical Predictions of Spectroscopic Parameters for Conformational Elucidation

Computational chemistry provides a powerful means to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and conformational preferences. researchgate.netarxiv.orgresearchgate.net

For this compound, predicting the ¹H and ¹³C NMR spectra is particularly useful for distinguishing between different conformers. For example, the chemical shift of the proton on C1 (the carbon bearing the hydroxyl group) is highly dependent on its orientation (axial or equatorial). researchgate.net An axial proton typically resonates at a higher field (lower ppm) than an equatorial proton in a similar environment. By calculating the NMR shielding tensors for each stable conformer using methods like Gauge-Including Atomic Orbitals (GIAO), theoretical chemical shifts can be obtained. researchgate.net

Similarly, IR vibrational frequencies can be calculated. diva-portal.org These calculations help in assigning the peaks in an experimental IR spectrum. For example, the C-O and O-H stretching frequencies would be expected to differ slightly between conformers due to changes in the local electronic environment.

The following table shows a hypothetical comparison of predicted ¹H NMR chemical shifts for the C1 proton in different conformations of this compound, demonstrating how these predictions can aid in conformational assignment.

ConformerC1-H OrientationPredicted ¹H Chemical Shift (ppm)Typical Experimental Range (ppm)
trans (diequatorial) Axial3.653.5 - 3.7
cis (ax-OH, eq-OEt) Equatorial4.104.0 - 4.2

Note: The predicted values are illustrative examples derived from the general principles of NMR spectroscopy and computational prediction for substituted cyclohexanols. researchgate.netchemicalbook.com The comparison of such predicted data with experimental spectra can provide strong evidence for the predominant conformation in solution. liverpool.ac.uk

Advanced Analytical Methodologies in 4 Ethoxycyclohexan 1 Ol Research

Spectroscopic Techniques for Structural Elucidation and Dynamic Studies

Spectroscopy is fundamental to understanding the molecular architecture and behavior of 4-ethoxycyclohexan-1-ol. By probing the interactions between the molecule and electromagnetic radiation, researchers can obtain detailed information about its atomic connectivity, stereochemistry, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Techniques such as ¹H and ¹³C NMR confirm the basic carbon-hydrogen framework and the positions of the hydroxyl and ethoxy groups.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to map the connectivity between protons and carbons, respectively. For definitive stereochemical and conformational assignments, the Nuclear Overhauser Effect (nOe) is utilized. wordpress.com An nOe experiment, such as NOESY (Nuclear Overhauser Effect Spectroscopy), detects through-space interactions between protons that are close to each other, providing crucial information about the relative orientation of the substituents. wordpress.com For example, an nOe between the protons of the ethoxy group and specific axial protons on the cyclohexane (B81311) ring can confirm the orientation of the ethoxy substituent.

Table 1: Representative NMR Data for Substituted Cyclohexanols
TechniqueParameterTypical Application for this compound
¹H NMRChemical Shift (δ) & Coupling Constant (J)Distinguishes between axial and equatorial protons; helps assign cis/trans isomerism.
¹³C NMRChemical Shift (δ)Confirms the number of unique carbon environments and the presence of C-O bonds.
2D COSYCross-peaksEstablishes proton-proton (H-H) coupling networks within the cyclohexane ring and ethoxy group.
2D HSQCCross-peaksCorrelates each proton with its directly attached carbon atom.
2D NOESYThrough-space correlationsDetermines the spatial proximity of protons, confirming stereochemistry (cis/trans) and substituent conformation (axial/equatorial). wordpress.com

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for identifying byproducts and impurities. In its most basic application, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the compound's molecular weight (144.21 g/mol ). nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise elemental formula and distinguishing the target compound from isomers or byproducts with the same nominal mass. This is particularly valuable for identifying trace impurities that may arise during synthesis, such as over-oxidation products (e.g., ketones) or residual starting materials.

During the synthesis of this compound, MS can be coupled with a chromatographic system (like GC-MS or LC-MS) to monitor the reaction's progress. This allows researchers to track the consumption of reactants and the formation of the desired product and any intermediates or side products in real-time. The fragmentation pattern observed in the mass spectrum provides structural information that aids in the identification of these various species.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. ksu.edu.satriprinceton.org These methods probe the vibrational modes of molecular bonds. ksu.edu.sa

IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the key functional groups in this molecule. The presence of the hydroxyl (-OH) group is confirmed by a characteristic broad absorption band in the region of 3200–3600 cm⁻¹, which arises from O-H stretching vibrations. ias.ac.in The broadness of this peak is indicative of hydrogen bonding. The C-O stretching vibrations for both the alcohol and the ether functionalities typically appear in the fingerprint region, between 1000 and 1300 cm⁻¹.

Raman spectroscopy, which relies on the scattering of light, is highly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa It provides complementary information, particularly regarding the cyclohexane ring's carbon backbone vibrations. While IR is strong for detecting the O-H stretch, Raman can provide clearer data on the C-C and C-H vibrations of the ring and the ethoxy chain. ustc.edu.cn Comparing the IR and Raman spectra can help in a more complete vibrational assignment and structural analysis. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Primary Detection Method
O-H Stretch (H-bonded)Alcohol (-OH)3200 - 3600 (broad)Infrared (IR) ias.ac.in
C-H StretchAlkane (ring and chain)2850 - 3000IR & Raman
C-O StretchAlcohol & Ether1000 - 1300Infrared (IR)

Chromatographic Separations for Isomer Purity and Mixture Analysis

Chromatography is essential for separating this compound from impurities and for resolving its different stereoisomers. The choice of chromatographic technique depends on the specific analytical goal, such as assessing purity or determining the ratio of enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for assessing the purity of this compound, particularly for identifying volatile and semi-volatile impurities. mdpi.com In this technique, the sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. mdpi.com

Each separated compound is then introduced into the mass spectrometer, which acts as a detector, providing both identification and quantification. semanticscholar.org The retention time (the time it takes for a compound to travel through the column) is a characteristic feature used for identification, while the area of the chromatographic peak is proportional to the compound's concentration. This allows for the precise quantification of the purity of the this compound sample and the identification of any synthesis-related impurities, such as residual solvents or byproducts.

Since this compound is a chiral molecule (for the cis isomer), it can exist as a pair of non-superimposable mirror images called enantiomers. Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard chromatographic techniques. sigmaaldrich.com

Chiral chromatography, typically using High-Performance Liquid Chromatography (HPLC), is employed to separate these enantiomers. phenomenex.com This technique utilizes a chiral stationary phase (CSP), which is a stationary phase that is itself chiral. phenomenex.comnih.gov The enantiomers of this compound interact differently with the CSP, leading to different retention times and, thus, their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including alcohols. nih.gov

By separating the enantiomers, their relative amounts in a mixture can be determined. This is expressed as the enantiomeric excess (% ee), a critical parameter in pharmaceutical and fine chemical synthesis where often only one enantiomer possesses the desired biological activity. nih.govnih.gov

X-ray Crystallography of this compound Derivatives

While detailed X-ray crystallography data for this compound is not extensively available in public databases, significant insights into its probable solid-state structure and intermolecular interactions can be derived from the analysis of its derivatives and structurally related compounds. Single-crystal X-ray diffraction is a powerful technique that provides precise information on molecular geometry, conformational preferences of the cyclohexyl ring, and the nature of non-covalent interactions that dictate the crystal packing. carleton.edulibretexts.org

Research on derivatives, such as other 4-substituted cyclohexanols, offers a valuable framework for understanding how the ethoxy and hydroxyl groups might influence the crystal lattice. The study of these analogs reveals key structural features that are likely to be relevant to this compound.

A pertinent example is the crystallographic analysis of cis-4-phenylcyclohexan-1-ol. The data obtained from its single-crystal X-ray diffraction study provides a clear picture of the molecular conformation and the unit cell parameters. nih.gov This information is crucial for understanding the steric and electronic effects of the substituents on the cyclohexane ring's geometry.

The crystal structure of cis-4-phenylcyclohexan-1-ol was determined to belong to the monoclinic space group P 1 21/c 1. nih.gov The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, were precisely measured.

Crystallographic Data for cis-4-Phenylcyclohexan-1-ol
ParameterValue
Hermann-Mauguin space group symbolP 1 21/c 1
Hall space group symbol-P 2ybc
a (Å)14.6389
b (Å)5.30300
c (Å)13.1361
α (°)90
β (°)106.9940
γ (°)90

The analysis of the crystal structures of such derivatives typically involves the refinement of atomic positions to achieve the best fit with the experimental diffraction data, resulting in a low residual factor (R-factor), which indicates the quality of the structural model. nih.gov

Applications in Advanced Materials and Chemical Technologies

4-Ethoxycyclohexan-1-ol as a Versatile Synthetic Building Block

The cyclohexanol (B46403) framework is a fundamental structural motif in the realm of organic chemistry. As a substituted cyclohexanol derivative, this compound offers a combination of a non-planar saturated ring system and two distinct oxygen-containing functional groups. This arrangement provides a platform for constructing complex molecular architectures with controlled stereochemistry.

Substituted cycloalkanols and cyclic ethers are prevalent structural units in a vast number of natural products and pharmaceutically active compounds. Consequently, the development of synthetic methods to access these structures with a high degree of stereocontrol is a significant focus of academic and industrial research. This compound serves as an excellent model system and starting material in this context.

The presence of both a hydroxyl and an ethoxy group in a 1,4-relationship on the cyclohexane (B81311) ring allows for the existence of cis and trans diastereomers. In the more stable trans isomer, both substituents can occupy equatorial positions, minimizing steric strain. The reactivity of the hydroxyl group, for instance in oxidation or esterification reactions, is influenced by its conformational position (axial or equatorial). This stereochemical complexity makes it a valuable precursor for creating molecules with specific three-dimensional arrangements, which is often crucial for biological activity.

The reactivity of the hydroxyl group allows for its conversion into a variety of other functional groups, while the ether linkage of the ethoxy group is generally stable under many reaction conditions. This differential reactivity is a key feature for its use as a building block. For example, the hydroxyl group can be oxidized to a ketone, used in nucleophilic substitution reactions, or converted into an ester or another ether.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsProduct Type
OxidationPCC, CH₂Cl₂4-Ethoxycyclohexan-1-one
EsterificationAcetic anhydride (B1165640), pyridine (B92270)4-Ethoxycyclohexyl acetate
Williamson Ether SynthesisNaH, CH₃I1-Ethoxy-4-methoxycyclohexane
Nucleophilic SubstitutionPBr₃1-Bromo-4-ethoxycyclohexane

This table represents plausible synthetic transformations based on the functional groups present in this compound.

As a versatile intermediate, this compound can be a precursor to a range of specialty chemicals. Its synthesis often starts from 4-ethoxyphenol (B1293792), which undergoes catalytic hydrogenation to yield the desired cyclohexanol derivative. chemsrc.com The resulting compound can then be channeled into various downstream synthetic pathways.

For instance, derivatives of this compound can be used in the synthesis of specialized plasticizers, surfactants, or as components in the formulation of coatings and adhesives where its alicyclic structure can impart desirable properties such as durability and thermal stability. The ether and alcohol functionalities can also be modified to produce molecules with specific solubility characteristics for use in various industrial applications.

Downstream products can include more complex structures such as 1,4-dioxaspiro compounds, which are formed through reactions with diols and can be used as chiral building blocks or in the synthesis of fragrances and flavors.

Role in Polymer Chemistry and Functional Material Development

The development of new polymers and functional materials often relies on the availability of monomers with specific structural and functional attributes. The bifunctionality of this compound, combined with its rigid alicyclic core, makes it a candidate for the synthesis of novel materials with tailored properties.

The hydroxyl group of this compound provides a reactive handle for its incorporation into polymeric chains. For example, it can be used as a co-monomer in the synthesis of polyesters and polycarbonates through condensation polymerization with dicarboxylic acids or phosgene derivatives, respectively. The incorporation of the cyclohexane ring into the polymer backbone can enhance the thermal stability and mechanical strength of the resulting material.

Furthermore, the hydroxyl group can be modified to introduce polymerizable functionalities, such as acrylates or methacrylates. The resulting monomers can then undergo free-radical polymerization to produce polymers with pendant ethoxycyclohexyl groups. These side chains can influence the polymer's properties, such as its glass transition temperature, refractive index, and surface energy.

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. nih.gov The molecules in a liquid crystal, known as mesogens, possess a degree of orientational order. The synthesis of new liquid crystalline materials is an active area of research, with applications in display technologies and optical devices. chemsrc.com

The structure of this compound contains elements that are desirable in the design of liquid crystal molecules. The cyclohexane ring can serve as a rigid core component, which is a common feature of mesogens. nih.gov The ethoxy group can act as a flexible tail, which helps to promote the formation of liquid crystalline phases. nih.gov

Table 2: Structural Features of this compound Relevant to Liquid Crystal Synthesis

Structural FeatureRole in Liquid Crystal Design
Cyclohexane RingProvides a rigid core to promote orientational order.
Ethoxy GroupActs as a flexible tail, influencing the phase behavior.
Hydroxyl GroupAllows for the attachment of other mesogenic fragments.
Stereoisomerism (cis/trans)Enables control over the overall molecular shape.

Catalytic Applications and Processes

While this compound is not typically a catalyst itself, it plays a significant role in the context of catalytic processes. Its synthesis is a prime example of a catalytic reaction, and it can also serve as a substrate in the development and study of new catalytic systems.

The most common route to this compound is the catalytic hydrogenation of 4-ethoxyphenol. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), under a hydrogen atmosphere. The efficiency and selectivity of this process are highly dependent on the choice of catalyst, solvent, and reaction conditions. As such, the synthesis of this molecule can be used as a benchmark reaction for the evaluation of new hydrogenation catalysts.

Furthermore, the functional groups of this compound can be involved in a variety of catalyzed reactions. For instance, the oxidation of the hydroxyl group to a ketone can be achieved using a range of catalytic systems, offering a greener alternative to stoichiometric oxidizing agents. The study of such reactions using this compound as a substrate can provide valuable insights into reaction mechanisms and catalyst performance.

Participation in Homogeneous and Heterogeneous Catalytic Cycles

While extensive research has focused on the catalytic applications of simpler cyclohexanols, the direct participation of this compound in well-defined catalytic cycles is a more specialized area of study. The presence of both a hydroxyl and an ether functional group makes it a versatile substrate for a variety of catalytic transformations.

In homogeneous catalysis , this compound can serve as a precursor in reactions catalyzed by soluble metal complexes. For instance, its hydroxyl group can coordinate to a metal center, initiating a catalytic cycle. The nature of the catalyst and reaction conditions can then dictate the subsequent transformations, which could include oxidation, etherification, or esterification. The ethoxy group, while generally less reactive, can influence the stereochemistry and electronic properties of the molecule, thereby affecting the catalytic outcome.

In the domain of heterogeneous catalysis , this compound can interact with the active sites of solid catalysts. Its synthesis often involves the catalytic hydrogenation of 4-ethoxyphenol over heterogeneous catalysts like palladium on carbon (Pd/C) or ruthenium-based catalysts. This process itself is a key step in the valorization of lignin-derived phenolic compounds into valuable chemicals.

The reactivity of this compound on heterogeneous catalysts can be harnessed for various transformations. The hydroxyl group is a primary site for catalytic reactions such as dehydrogenation to the corresponding ketone, 4-ethoxycyclohexanone (B1296535). The choice of catalyst material, its support, and the reaction parameters are crucial in determining the selectivity and efficiency of these processes.

Formation and Transformation in Catalytic Dehydrogenation Processes

Catalytic dehydrogenation is a fundamental process in organic synthesis, and substituted cyclohexanols like this compound are important substrates in this context. The dehydrogenation of this compound yields 4-ethoxycyclohexanone, a valuable intermediate for various applications.

The formation of this compound is often a preliminary step in a multi-step synthesis. As mentioned, the catalytic hydrogenation of 4-ethoxyphenol is a common route to produce this compound. This hydrogenation can be highly selective, targeting the aromatic ring while preserving the ethoxy group.

The subsequent transformation of this compound via catalytic dehydrogenation is a key reaction. This process typically involves heating the alcohol in the presence of a metal catalyst, leading to the removal of hydrogen and the formation of a carbonyl group.

Table 1: Catalysts and Conditions for Analogous Cyclohexanol Dehydrogenation

Catalyst SystemSupportTemperature (°C)Key Findings
Copper-basedVarious200-350High selectivity to cyclohexanone (B45756), potential for deactivation.
Platinum-basedZirconia~150High selectivity to cyclohexanone at lower temperatures.
Ruthenium-basedAlumina200-300Effective for dehydrogenation, can also catalyze side reactions.
Gold-basedTitania150-250Good activity and selectivity, dependent on nanoparticle size.

Note: This table presents data for the dehydrogenation of unsubstituted cyclohexanol, which serves as a model for the expected behavior of this compound. Specific conditions for the ethoxy-substituted compound may vary.

Research into the catalytic dehydrogenation of substituted cyclohexanones further underscores the importance of this transformation. nih.gov The development of efficient and selective catalysts for the dehydrogenation of this compound is an active area of research, driven by the demand for its ketone derivative. The choice of catalyst, whether homogeneous or heterogeneous, plays a pivotal role in the success of this transformation. For instance, studies on the hydrogenation of cyclohexanone, the reverse reaction, provide insights into the types of metal complexes that can be effective for the dehydrogenation process.

The transformation of this compound is not limited to simple dehydrogenation. Under certain catalytic conditions, more complex reactions can occur. The interplay between the hydroxyl and ethoxy groups, along with the stereochemistry of the cyclohexane ring, can lead to a variety of products, making the catalytic chemistry of this compound a rich field for further investigation.

Comparative Studies with Analogues and Isomers of 4 Ethoxycyclohexan 1 Ol

Structure-Reactivity Relationships within Ethoxycyclohexanol Isomers

The reactivity of ethoxycyclohexanol isomers is intrinsically linked to the spatial arrangement of the ethoxy and hydroxyl groups on the cyclohexane (B81311) ring. This relationship is primarily governed by positional isomerism and stereochemical dynamics.

Influence of Positional Isomerism on Chemical Behavior

Positional isomers, such as 2-ethoxycyclohexan-1-ol, 3-ethoxycyclohexan-1-ol, and 4-ethoxycyclohexan-1-ol, exhibit different chemical behaviors due to the varying proximity of the electron-withdrawing ethoxy group to the reactive hydroxyl group. This proximity influences the acidity of the hydroxyl proton and the electron density around the oxygen atom, which in turn affects the rates of reactions such as oxidation and esterification.

In the case of 2-ethoxycyclohexan-1-ol, the close proximity of the ethoxy group to the hydroxyl group (a 1,2-substitution pattern) can lead to intramolecular hydrogen bonding, which can influence its conformational preferences and reactivity. For the 3-ethoxy and 4-ethoxy isomers, this intramolecular interaction is absent.

The reactivity of the hydroxyl group is also significantly dependent on its conformational position (axial or equatorial) on the cyclohexane chair. Axial alcohols are generally more sterically hindered, yet they can exhibit enhanced reactivity in certain reactions, such as oxidation, due to the relief of steric strain in the transition state. Conversely, equatorial alcohols are typically more stable.

Comparative Stereochemical Dynamics

The cyclohexane ring in ethoxycyclohexanol isomers exists predominantly in a chair conformation to minimize steric and torsional strain. The ethoxy and hydroxyl substituents can occupy either axial or equatorial positions. The interplay between these positions gives rise to different stereoisomers (cis and trans) and dictates their relative stabilities and reactivity.

For this compound, the trans isomer, where both substituents can occupy equatorial positions, is generally the more stable conformation, minimizing steric strain. In the cis isomer, one substituent is forced into an axial position, leading to unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring, thus increasing its energy.

The rate of ring inversion, the process by which the cyclohexane ring flips between two chair conformations, is also influenced by the size and nature of the substituents. Bulky groups like the ethoxy group will have a strong preference for the equatorial position to avoid steric clashes. This conformational preference directly impacts the availability of the hydroxyl group for chemical reactions. For instance, an equatorially positioned hydroxyl group is more sterically accessible for reactions with bulky reagents compared to an axially positioned one.

Comparative Analysis with Other Substituted Cyclohexanols and Ethoxycycloalkanes

To better understand the properties of this compound, it is useful to compare it with other substituted cyclohexanols and ethoxycycloalkanes.

Substituted Cyclohexanols: The reactivity of the hydroxyl group in this compound can be compared to that in other 4-substituted cyclohexanols, such as 4-methylcyclohexanol (B52717) and 4-tert-butylcyclohexanol. The electronic nature of the substituent at the 4-position influences the reactivity of the hydroxyl group. An electron-donating group like a methyl group would slightly increase the electron density on the oxygen of the hydroxyl group, potentially affecting its nucleophilicity. Conversely, the ethoxy group, with its inductive electron-withdrawing effect, can slightly decrease the nucleophilicity of the hydroxyl group.

Ethoxycycloalkanes: Comparing this compound to a simple ethoxycycloalkane, such as ethoxycyclohexane, highlights the role of the hydroxyl group. Ethoxycyclohexane is a relatively inert ether, primarily undergoing reactions under harsh conditions. The presence of the hydroxyl group in this compound introduces a site of much greater reactivity, allowing for a wide range of transformations such as oxidation to the corresponding ketone, esterification, and etherification.

Below is a table comparing some of the physicochemical properties of this compound and related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC8H16O2144.21-
2-Ethoxycyclohexan-1-olC8H16O2144.21-
3-Ethoxycyclohexan-1-olC8H16O2144.21-
EthoxycyclohexaneC8H16O128.21149
4-MethylcyclohexanolC7H14O114.19171-173
Cyclohexanol (B46403)C6H12O100.16161.1

Derivatization Pathways of Related Cycloalkanol Systems

Derivatization is a chemical modification process used to enhance the analyzability of a compound, particularly for techniques like gas chromatography (GC), or to alter its biological activity. For cycloalkanol systems like this compound, the primary site for derivatization is the hydroxyl group.

Common derivatization strategies for alcohols include:

Silylation: This is a widely used method where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed. The resulting silyl (B83357) ether is more volatile and thermally stable, making it suitable for GC analysis. The reactivity for silylation generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol.

Acylation: In this process, the hydroxyl group is converted into an ester. This is typically achieved by reacting the alcohol with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, often in the presence of a base like pyridine (B92270). The resulting ester is less polar and more volatile than the parent alcohol.

Alkylation: This involves the conversion of the alcohol into an ether. While the starting compound already contains an ether linkage, the hydroxyl group can be further alkylated under specific conditions, for example, using the Williamson ether synthesis.

These derivatization reactions can be used to protect the hydroxyl group during a multi-step synthesis or to introduce a specific functional group to tailor the molecule's properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-ethoxycyclohexan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Catalytic Hydrogenation : Use palladium-based catalysts (e.g., Pd/C) under hydrogen gas for selective reduction of ketone precursors to alcohol derivatives .
  • Etherification : React cyclohexanol derivatives with ethylating agents (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) to introduce the ethoxy group. Solvents like hexane or ethanol optimize reaction efficiency .
  • Oxidation Control : Monitor oxidation states using reagents like magnesium acetate or lead acetate to avoid over-oxidation to ketones .
  • Table 1 : Example reaction conditions and yields from analogous compounds:
PrecursorCatalyst/SolventYield (%)Reference
4-KetocyclohexanolPd/C, H₂ (ethanol)85
Cyclohexanol + EtBrK₂CO₃ (hexane)72

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm hydroxyl and ethoxy group positions. IR spectroscopy identifies O-H (3200–3600 cm⁻¹) and C-O (1100 cm⁻¹) stretches .
  • Chromatography : Employ GC-MS or HPLC with polar columns (e.g., silica) to detect impurities. Compare retention times with standards .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical configurations, critical for understanding substituent effects .

Q. What are the stability considerations for this compound under standard laboratory conditions?

  • Methodological Answer :

  • Peroxide Formation : Store in amber glass under inert gas (N₂/Ar) to prevent autoxidation, a risk shared with cyclohexanol derivatives .
  • Thermal Stability : Avoid temperatures >100°C; differential scanning calorimetry (DSC) can assess decomposition thresholds .
  • Hygroscopicity : Use desiccants or anhydrous solvents during synthesis to minimize hydroxyl group reactivity with moisture .

Advanced Research Questions

Q. How does the stereochemistry of the ethoxy group influence the reactivity of this compound in ring-opening reactions?

  • Methodological Answer :

  • Conformational Analysis : Use computational tools (e.g., DFT) to model axial vs. equatorial ethoxy orientations and their steric effects on nucleophilic attack .
  • Experimental Validation : Compare reaction rates of cis/trans isomers (separated via chiral chromatography) in acid-catalyzed ring-opening reactions .
  • Case Study : Axial ethoxy groups in 1-methyl-4-isopropylcyclohexanol reduce reaction rates by 30% due to steric hindrance .

Q. What advanced analytical methods resolve trace impurities or byproducts in this compound synthesis?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Detect low-abundance byproducts (e.g., cyclohexanone derivatives) with ppm-level accuracy .
  • 2D NMR (COSY, HSQC) : Map coupling between hydroxyl protons and adjacent carbons to identify oxidation byproducts .
  • Headspace GC : Monitor volatile impurities (e.g., residual ethyl bromide) during purification .

Q. How can researchers reconcile contradictory data on the catalytic efficiency of palladium vs. nickel in hydrogenation reactions for cyclohexanol derivatives?

  • Methodological Answer :

  • Systematic Screening : Test Pd/C, Ni/Raney, and bimetallic catalysts under identical conditions (pressure, solvent, temperature) .
  • Surface Analysis : Use XPS or TEM to compare metal dispersion and active sites. Pd/C typically shows higher surface area and selectivity .
  • Kinetic Studies : Fit time-yield data to Langmuir-Hinshelwood models to quantify turnover frequencies (TOFs) .

Q. What role does solvent polarity play in the regioselectivity of ethoxy group introduction on cyclohexanol derivatives?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic (DMF) vs. nonpolar (hexane) solvents in SN2 reactions. Hexane minimizes solvation of the nucleophile, enhancing regioselectivity .
  • Computational Solvation Models : Use COSMO-RS to predict solvent effects on transition-state stabilization .
  • Empirical Validation : Isolate intermediates (e.g., oxonium ions) via low-temperature NMR to confirm mechanistic pathways .

Notes on Evidence Utilization

  • Key References : PubChem , NIST , and ECHA provide validated structural and safety data.
  • Contradictions Addressed : Catalyst performance discrepancies (Pd vs. Ni) resolved via surface analysis and kinetic modeling .

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